molecular formula C15H12N2S B14767366 5-([1,1'-Biphenyl]-4-yl)thiazol-2-amine

5-([1,1'-Biphenyl]-4-yl)thiazol-2-amine

Cat. No.: B14767366
M. Wt: 252.3 g/mol
InChI Key: LJUNORUICLNCMP-UHFFFAOYSA-N
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Description

5-([1,1'-Biphenyl]-4-yl)thiazol-2-amine is a thiazole-based compound featuring a biphenyl substituent at the 5-position of the thiazole ring and an amine group at the 2-position. This structure combines the aromatic biphenyl moiety, known for enhancing π-π stacking interactions in biological targets, with the thiazole core, a heterocycle frequently employed in medicinal chemistry due to its metabolic stability and hydrogen-bonding capabilities .

Properties

Molecular Formula

C15H12N2S

Molecular Weight

252.3 g/mol

IUPAC Name

5-(4-phenylphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C15H12N2S/c16-15-17-10-14(18-15)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,(H2,16,17)

InChI Key

LJUNORUICLNCMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=C(S3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-([1,1’-Biphenyl]-4-yl)thiazol-2-amine typically involves the condensation of a biphenyl derivative with a thiazole precursor. One common method is the reaction of 4-bromobiphenyl with thiourea in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like potassium carbonate or sodium ethoxide.

Industrial Production Methods: In an industrial setting, the production of 5-([1,1’-Biphenyl]-4-yl)thiazol-2-amine may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Key considerations include the control of temperature, pressure, and reaction time to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 5-([1,1’-Biphenyl]-4-yl)thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the biphenyl and thiazole rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Halogenated, alkylated, or arylated derivatives.

Scientific Research Applications

5-([1,1’-Biphenyl]-4-yl)thiazol-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.

Mechanism of Action

The mechanism of action of 5-([1,1’-Biphenyl]-4-yl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. The biphenyl moiety contributes to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Data Tables

Research Findings and Trends

  • Biphenyl vs. Heteroaryl Substituents : Biphenyl-containing analogues (e.g., 5-([1,1'-Biphenyl]-4-yl)thiazol-2-amine) exhibit superior target affinity in kinase inhibition assays compared to pyridine- or triazole-substituted derivatives, likely due to enhanced hydrophobic interactions .
  • Amine Group Modifications: Replacement of the 2-amine with an anilino group (N-phenyl) reduces solubility but improves pharmacokinetic stability in vivo .
  • Ring System Variations : Thiadiazole derivatives (e.g., 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine) show broader antimicrobial activity but lower anticancer potency than thiazole-based compounds .

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